molecular formula C14H30BrNO2 B14705743 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide CAS No. 20430-88-0

10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide

Cat. No.: B14705743
CAS No.: 20430-88-0
M. Wt: 324.30 g/mol
InChI Key: LPSPJDNZVUDNMU-UHFFFAOYSA-N
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Description

10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide, also known as decyltrimethylammonium bromide, is a quaternary ammonium compound. It is characterized by its long hydrophobic decyl chain and a hydrophilic quaternary ammonium head. This compound is widely used in various fields due to its surfactant properties, making it valuable in both industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide typically involves the reaction of decyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated purification systems to handle large volumes efficiently .

Chemical Reactions Analysis

Types of Reactions

10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The quaternary ammonium group interacts with negatively charged surfaces, disrupting cell membranes and leading to cell lysis in biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific chain length provides optimal micelle formation and surface activity compared to its longer or shorter chain analogs .

Properties

CAS No.

20430-88-0

Molecular Formula

C14H30BrNO2

Molecular Weight

324.30 g/mol

IUPAC Name

10-carboxydecyl(trimethyl)azanium;bromide

InChI

InChI=1S/C14H29NO2.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17;/h4-13H2,1-3H3;1H

InChI Key

LPSPJDNZVUDNMU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCC(=O)O.[Br-]

Origin of Product

United States

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